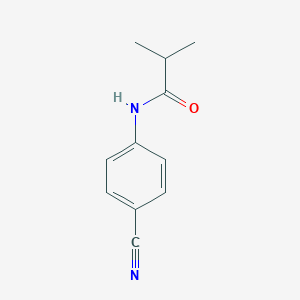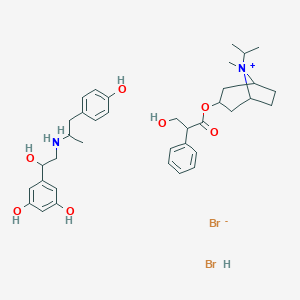
Bronchodual
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ercalcidiol is synthesized through the hydroxylation of ergocalciferol. The process involves the enzyme vitamin D 25-hydroxylase, which catalyzes the addition of a hydroxyl group at the 25th carbon position of ergocalciferol. This reaction primarily occurs in the liver .
Industrial Production Methods: Industrial production of ercalcidiol follows a similar pathway, utilizing microbial or enzymatic hydroxylation processes to achieve the desired product. The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield .
Chemical Reactions Analysis
Types of Reactions: Ercalcidiol undergoes several types of chemical reactions, including:
Hydroxylation: Further hydroxylation in the kidney to form ercalcitriol (1,25-dihydroxyergocalciferol), the active form of vitamin D2.
Oxidation and Reduction: These reactions can modify the hydroxyl groups, affecting the compound’s activity and stability.
Common Reagents and Conditions:
Hydroxylation: Enzymes such as vitamin D 25-hydroxylase and 1-alpha-hydroxylase are commonly used.
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Major Products:
Scientific Research Applications
Ercalcidiol has a wide range of applications in scientific research, including:
Mechanism of Action
Ercalcidiol exerts its effects by being converted to ercalcitriol in the kidney. Ercalcitriol then binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This interaction affects the transcription of thousands of genes, influencing various biological processes .
Comparison with Similar Compounds
Calcifediol (25-hydroxycholecalciferol): The equivalent form of vitamin D3, produced from cholecalciferol (vitamin D3).
Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D3, similar to ercalcitriol.
Comparison:
Hydrophilicity: Ercalcidiol is more hydrophilic compared to its parent compound ergocalciferol, facilitating better absorption and distribution in the body.
Metabolic Pathway: Ercalcidiol is one step closer to the active form of vitamin D2 compared to ergocalciferol, making it more effective in raising serum vitamin D levels.
Ercalcidiol’s unique properties and its role in the vitamin D metabolic pathway make it a valuable compound in both research and clinical applications.
Properties
CAS No. |
115112-73-7 |
|---|---|
Molecular Formula |
C37H52Br2N2O7 |
Molecular Weight |
796.6 g/mol |
IUPAC Name |
5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrobromide |
InChI |
InChI=1S/C20H30NO3.C17H21NO4.2BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;2*1H/q+1;;;/p-1 |
InChI Key |
WYOWAXDWPIYPNZ-UHFFFAOYSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |
Synonyms |
Berodual Bronchodual Duovent fenoterol - ipratropium fenoterol, ipratropium drug combination Iprafen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


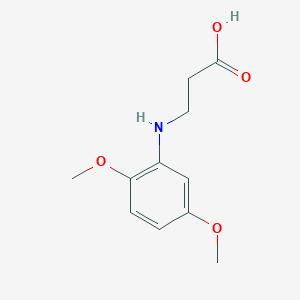
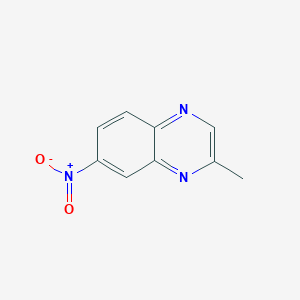

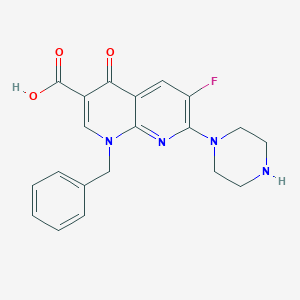
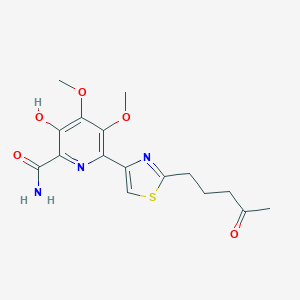
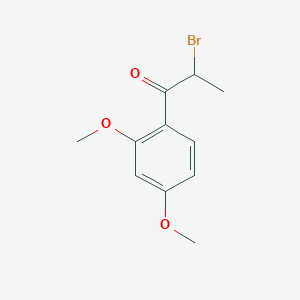
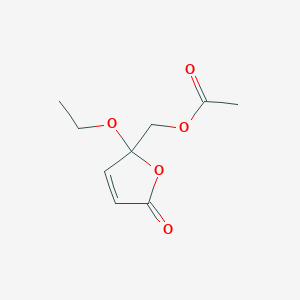
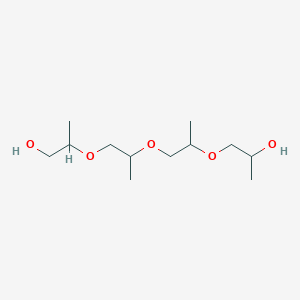
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)

![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
